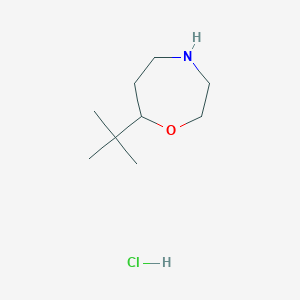

7-tert-butyl-1,4-oxazepane hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-tert-butyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)8-4-5-10-6-7-11-8;/h8,10H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLCNJSWHSYFRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172098-54-1 | |

| Record name | 7-tert-butyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Oxazepane Ring Construction and Functionalization

Intramolecular Cyclization Strategies for 1,4-Oxazepane (B1358080) Formation

Intramolecular cyclization represents a powerful and widely employed strategy for the construction of the 1,4-oxazepane ring. These methods involve the formation of a new bond within a single molecule, leading to the seven-membered heterocyclic system. The choice of precursor and cyclization conditions can allow for control over the stereochemistry of the resulting product.

Unsaturated precursors, such as those containing alkene or alkyne functionalities, are valuable starting materials for the synthesis of 1,4-oxazepanes. The presence of the carbon-carbon multiple bond provides a handle for electrophilic activation, which can trigger the intramolecular cyclization by a tethered nucleophile.

Organoselenium-induced cyclization, or selenocyclofunctionalization, is a powerful method for the synthesis of various heterocycles. This reaction involves the activation of a carbon-carbon double bond by an electrophilic selenium species, followed by the intramolecular attack of a nucleophile. While this methodology has been extensively used for the synthesis of five- and six-membered rings, its application to the formation of seven-membered rings like 1,4-oxazepanes is less common.

The general mechanism of selenocyclofunctionalization involves the reaction of an unsaturated substrate, such as an N-allyl-2-aminoethanol derivative, with a source of electrophilic selenium, typically phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr). This leads to the formation of a seleniranium ion intermediate. The subsequent intramolecular attack of the hydroxyl or amino group on the seleniranium ion can proceed in either an exo or endo fashion to yield the cyclized product. For the formation of a 1,4-oxazepane ring, a 7-exo cyclization would be required.

Recent research has demonstrated the utility of electrochemical methods for oxidative radical cascade cyclizations of dienes with diselenides to access seleno-benzazepines. nih.gov This approach offers a green and convenient route to selenium-containing seven-membered N-heterocycles. nih.gov Although not a direct synthesis of 1,4-oxazepanes, this methodology highlights the potential of selenium-mediated cyclizations in the construction of larger heterocyclic rings.

The cyclization of precursors containing an alkyne functionality is another effective strategy for the synthesis of 1,4-oxazepanes. Gold and other transition metals are often used to catalyze the intramolecular hydroalkoxylation of alkynes, which involves the addition of a hydroxyl group across the carbon-carbon triple bond.

A notable example is the gold(I)-catalyzed synthesis of optically active 1,4-oxazepan-7-ones. nih.gov In this method, chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters undergo a smooth 7-exo-dig cyclization in the presence of catalytic amounts of Ph3PAuCl and Cu(OTf)2 to yield the corresponding seven-membered lactones. nih.gov

| Catalyst System | Substrate | Product | Yield |

|---|---|---|---|

| Ph3PAuCl / Cu(OTf)2 | Chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters | Optically active 1,4-oxazepan-7-ones | Good |

Another approach involves the gold(I)-catalyzed intramolecular cyclization of N-propargylic β-enaminones to generate 1,4-oxazepine derivatives. researchgate.net This transformation is efficient and proceeds under mild conditions, tolerating a range of substituted N-propargylic β-enaminones and affording the products in moderate to good yields. researchgate.net

Furthermore, a comprehensive study on gold- and silver-catalyzed 7-endo-dig cycloisomerizations of hydroxypropargylamides has been reported, providing selective and general access to the oxazepine core. dntb.gov.ua These metal-catalyzed cyclizations of alkynyl alcohols and their derivatives represent a versatile and powerful tool for the construction of the 1,4-oxazepane ring system. rsc.orgacs.org

Nucleophilic addition reactions, particularly those that proceed in a tandem or cascade fashion, offer an efficient means of constructing the 1,4-oxazepane ring. These reactions often involve the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity.

The intramolecular oxa-Michael addition is a key reaction for the formation of oxygen-containing heterocycles. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. While the synthesis of 1,4-oxazepanes via a tandem oxa-Michael reaction is not extensively documented, the principles of this reaction are applicable to the construction of this ring system.

A related strategy involves the development of a Lewis acid-catalyzed tandem nucleophilic addition/oxa-Michael reaction for the synthesis of cis-2,6-disubstituted tetrahydropyran derivatives. researchgate.net This approach demonstrates the feasibility of constructing heterocyclic rings with high diastereoselectivity through a tandem process. researchgate.net Adapting this methodology to suitable precursors could provide a viable route to substituted 1,4-oxazepanes.

The use of amino acid derivatives as chiral building blocks for the synthesis of 1,4-oxazepanes is a well-established and powerful strategy. Polymer-supported synthesis, in particular, offers several advantages, including ease of purification and the potential for automation.

A robust method for the preparation of chiral 1,4-oxazepane-5-carboxylic acids involves the use of polymer-supported homoserine. nih.govrsc.orgresearchgate.net In this approach, Fmoc-HSe(TBDMS)-OH is immobilized on a Wang resin and subsequently reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. nih.govrsc.orgresearchgate.net

Cleavage of the product from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protecting group, followed by spontaneous lactonization to form the 1,4-oxazepane ring. nih.govrsc.orgresearchgate.netrsc.org Interestingly, the choice of cleavage cocktail can influence the reaction outcome. Cleavage with a mixture of TFA and triethylsilane (Et3SiH) can lead to the formation of 1,4-oxazepane derivatives as a mixture of diastereomers. nih.govrsc.orgresearchgate.net

| Resin Support | Starting Material | Cleavage Agent | Product | Stereoselectivity |

|---|---|---|---|---|

| Wang Resin | Immobilized Fmoc-HSe(TBDMS)-OH | TFA | 1,4-Oxazepane-5-carboxylic acid | Spontaneous lactonization |

| Wang Resin | Immobilized Fmoc-HSe(TBDMS)-OH | TFA / Et3SiH | 1,4-Oxazepane derivatives | Mixture of diastereomers |

The regioselectivity and stereoselectivity of this process are dependent on the substitution pattern of the starting 2-bromoacetophenones. nih.govrsc.orgresearchgate.net This solid-phase approach provides a versatile platform for the synthesis of a library of chiral 1,4-oxazepane derivatives suitable for further functionalization. nih.govrsc.org

Role of Specific Activating or Protecting Groups in Cyclization Mechanisms

The successful cyclization to form the 1,4-oxazepane core often hinges on the strategic use of activating and protecting groups. These groups are crucial for controlling reactivity, preventing side reactions, and facilitating the desired ring closure.

In the synthesis of 1,4-oxazepane-2,5-diones, for instance, the cyclization of N-acyl amino acid precursors is challenging. The inherent preference of the carboxylic amide for a trans-conformation can hinder the ring-closing step. Research has shown that N-acyl amino acids lacking a third substituent on the nitrogen atom fail to undergo the desired cyclization. researchgate.net To overcome this conformational barrier, various N-protecting groups have been evaluated. The use of a removable p-methoxybenzyl (PMB) group proved effective, enabling the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. researchgate.net Another successful strategy involves employing pseudo-prolines, such as serine-derived oxazolidines, which act as temporary protecting groups to enforce a conformation conducive to cyclization. researchgate.net

In other synthetic routes, activating groups are employed to facilitate bond formation. For example, in the solid-phase synthesis of chiral 1,4-oxazepane-5-carboxylic acids, homoserine immobilized on a resin is reacted with nitrobenzenesulfonyl chlorides. The nitrobenzenesulfonyl group acts as both a protecting group for the nitrogen and an activating group that facilitates subsequent alkylation, a key step leading to the cyclization precursor.

| Group | Type | Role in Cyclization | Example Compound Class |

| p-Methoxybenzyl (PMB) | Protecting | Overcomes conformational barrier in N-acyl precursors | 1,4-Oxazepane-2,5-diones |

| Pseudo-prolines | Protecting | Induces a favorable conformation for ring closure | 1,4-Oxazepane-2,5-diones |

| Nitrobenzenesulfonyl | Activating/Protecting | Protects nitrogen and facilitates N-alkylation | Chiral 1,4-oxazepanes |

| Fmoc | Protecting | N-protection during solid-phase synthesis | Chiral 1,4-oxazepanes |

| TBDMS | Protecting | O-protection of hydroxyl groups | Chiral 1,4-oxazepanes |

Ring Expansion Approaches to 1,4-Oxazepanes

Ring expansion reactions provide a powerful and elegant method for constructing the seven-membered 1,4-oxazepane ring from smaller, more readily available heterocyclic systems. This strategy leverages the release of ring strain as a thermodynamic driving force.

Oxetanes: The high ring strain of four-membered oxetane rings makes them excellent substrates for ring expansion. nsf.gov A notable example is the synthesis of chiral 1,4-benzoxazepines through the enantioselective desymmetrization of 3-substituted oxetanes. This metal-free process, catalyzed by a chiral phosphoric acid, involves the intramolecular ring-opening of the oxetane by a tethered amine nucleophile, directly forming the seven-membered benzoxazepine ring with a high degree of enantiocontrol. nsf.gov

Pyrrolidines: Five-membered pyrrolidine rings can also be expanded to form seven-membered azepine derivatives, which are structural analogs of oxazepanes. An intramolecular Ullmann-type annulation/rearrangement cascade has been developed to transform 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion. mdpi.comwhiterose.ac.uk Another innovative method involves a hydride transfer-initiated ring expansion of 4-pyrrolidinyl isatins to synthesize tetrahydro-1-benzazepines, representing an atom-economical approach to assemble these seven-membered rings from pyrrolidine precursors. researchgate.netnih.gov

The mechanisms governing ring expansion reactions are often driven by the formation of more stable intermediates and the relief of ring strain. Carbocation rearrangements are a common feature in these transformations. nih.gov

A key mechanistic consideration is the involvement of hydride shifts. A novel ring expansion of 4-pyrrolidinyl isatins to tetrahydro-1-benzazepines is initiated by a hydride transfer. researchgate.netnih.gov This process represents an efficient protocol for assembling the seven-membered polycyclic amine structure in a single step. The reaction proceeds through a cascade that is triggered by the transfer of a hydride ion, leading to the rearrangement and expansion of the pyrrolidine ring.

In acid-catalyzed ring expansions, a carbocation is often generated upon the departure of a leaving group. The subsequent migration of an endocyclic bond from the strained ring to the carbocationic center results in the formation of a larger, less strained ring. The stability of the resulting carbocation is a critical driving force for the rearrangement. nih.gov For example, the expansion of a cyclobutane ring to a cyclopentane ring relieves significant ring strain and can proceed via a more stable tertiary carbocation intermediate. These fundamental principles are applicable to the expansion of heterocyclic systems like pyrrolidines and oxetanes to their seven-membered counterparts.

Multicomponent and Cascade Reactions for 1,4-Oxazepane Synthesis

Multicomponent and cascade (or tandem) reactions have emerged as highly efficient strategies for the synthesis of complex molecules like 1,4-oxazepanes from simple starting materials in a single operation. These approaches enhance synthetic efficiency by minimizing purification steps, saving reagents, and reducing waste.

Cycloaddition reactions are a powerful tool for the construction of cyclic systems. While various cycloaddition strategies can be employed, annulation reactions that form the seven-membered ring in one step are particularly valuable. A novel [3+4]-annulation strategy has been developed for the assembly of functionalized 1,4-oxazepane-3-ones. researchgate.net This method involves the reaction between an aza-oxyallyl cation, a three-atom component, and an amphoteric compound containing a four-atom chain. This reaction represents a new way to trap aza-oxyallyl cations and provides a concise route to the seven-membered oxazepane core. researchgate.net Such strategies are of high significance in the context of drug discovery, allowing for the rapid assembly of libraries of saturated N-heterocycles.

Combinatorial chemistry, particularly in the liquid phase, offers a robust platform for the rapid synthesis and screening of libraries of compounds. Liquid-phase synthesis combines the advantages of solid-phase synthesis (ease of purification) with the benefits of traditional solution-phase chemistry (homogeneous reaction conditions).

A successful combinatorial liquid-phase synthesis of researchgate.netoxazepin-7-ones has been developed using a soluble polymer support, poly(ethylene glycol) 5000 monomethyl ether (MeOPEG). The synthesis utilizes the Baylis-Hillman reaction as a key step, starting from readily available aldehydes and α-amino alcohols. To explore the scope of the reaction, a mixture library was synthesized from six different aldehydes and six α-amino alcohols via a "split synthesis" approach on the MeOPEG support. The resulting oxazepine derivatives that were formed predominantly were then resynthesized in a parallel fashion for full characterization. This methodology demonstrates the efficiency of split synthesis on a soluble polymer support for rapidly screening the substrate scope of a newly developed reaction sequence. A similar liquid-phase combinatorial approach has also been successfully applied to the synthesis of a library of 1,4-benzodiazepine-2,5-dione derivatives, showcasing the versatility of this strategy for generating diverse heterocyclic scaffolds.

| Methodology | Key Features | Starting Materials | Product Class |

| [3+4]-Annulation | Cycloaddition strategy | Aza-oxyallyl cation, Amphoteric compounds | 1,4-Oxazepane-3-ones |

| Combinatorial Liquid-Phase Synthesis | Soluble polymer support (MeOPEG), Split synthesis, Baylis-Hillman reaction | Aldehydes, α-Amino alcohols | researchgate.netOxazepin-7-ones |

Catalytic Approaches to 1,4-Oxazepane Synthesis

Catalytic methods offer an efficient and atom-economical route to the 1,4-oxazepane core, often proceeding under mild conditions with high degrees of selectivity. These approaches typically involve the intramolecular cyclization of acyclic precursors, facilitated by a catalytic amount of a transition metal complex, a Lewis acid in conjunction with a photocatalyst, or an organocatalyst.

Transition metals, particularly gold and copper, have emerged as powerful catalysts for the intramolecular cyclization reactions to form 1,4-oxazepane rings. These metals can activate alkynes and allenes towards nucleophilic attack by a tethered alcohol or amine, facilitating the ring-closing process.

Gold(I)-Catalysis: Gold(I) complexes are highly effective in catalyzing the cyclization of N-propargylic amino alcohols and their derivatives. For instance, the synthesis of optically active 1,4-oxazepan-7-ones has been achieved through a gold(I)-catalyzed 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. nih.gov This reaction proceeds smoothly in the presence of catalytic amounts of a gold(I) catalyst, often in combination with a co-catalyst.

Another example involves the gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones, which yields 1,4-oxazepine derivatives. researchgate.net This method tolerates a range of substituents on the enaminone precursor and proceeds in moderate to good yields.

| Starting Material | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters | Ph₃PAuCl / Cu(OTf)₂ | Optically active 1,4-oxazepan-7-ones | Good | nih.gov |

| N-propargylic β-enaminones | Gold(I) catalyst | 1,4-Oxazepine derivatives | Moderate to Good | researchgate.net |

Copper-Catalysis: Copper catalysts are also utilized in the synthesis of seven-membered nitrogen-containing heterocycles. While direct examples of copper-catalyzed intramolecular hydroamination of amino alcohols to form simple 1,4-oxazepanes are not extensively documented in the reviewed literature, the utility of copper in catalyzing the synthesis of various amino alcohols and other N-heterocycles suggests its potential in this area. nih.govnih.gov For example, copper-catalyzed enantioselective hydroamination has been successfully employed in the synthesis of chiral amino alcohols, demonstrating its efficacy in forming C-N bonds with high stereocontrol. nih.gov

The synergy between photoredox catalysis and Lewis acid catalysis has opened new avenues for the synthesis of complex molecules, including saturated heterocycles. This dual catalytic system can enable transformations that are not feasible with either catalyst alone. acs.orgnih.gov In the context of 1,4-oxazepane synthesis, this approach could potentially involve the generation of a radical intermediate via a photoredox cycle, followed by a Lewis acid-mediated cyclization.

While a direct application of this methodology to the synthesis of 1,4-oxazepanes is not prominently reported, the successful synthesis of related heterocycles such as thiomorpholines and thiazepanes using this strategy highlights its potential. acs.orgnih.gov In these reactions, the Lewis acid can activate an imine intermediate towards reduction by the excited photocatalyst, initiating a sequence of radical addition and cyclization.

Organocatalysis has become a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. In the realm of 1,4-oxazepane synthesis, organocatalysts can be employed to activate substrates towards intramolecular cyclization in an enantioselective manner.

While the application of organocatalysis to the synthesis of the simple 1,4-oxazepane ring is an emerging area, related structures have been successfully synthesized. For instance, the asymmetric synthesis of substituted chiral 1,4-dihydropyridine derivatives has been achieved using cinchona alkaloid-based organocatalysts. nih.gov These catalysts activate the Michael addition reaction between malononitrile derivatives and enamines, leading to the formation of the heterocyclic ring with high enantioselectivity. Such principles could be extended to the intramolecular cyclization of appropriately functionalized precursors to afford chiral 1,4-oxazepanes.

Stereoselective Synthesis of 1,4-Oxazepane Derivatives with a focus on the 7-tert-butyl Moiety

The introduction of stereocenters, particularly at the 7-position of the 1,4-oxazepane ring, is of significant interest for the development of new therapeutic agents. The bulky tert-butyl group can have a profound impact on the conformation and biological activity of the molecule. The stereoselective synthesis of such derivatives can be achieved through chiral auxiliary-mediated approaches or by controlling the diastereoselectivity of the ring-forming reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. While the direct application of chiral auxiliaries for the synthesis of 7-tert-butyl-1,4-oxazepane (B13219488) is not detailed in the available literature, the principle remains a viable strategy.

A general approach would involve attaching a chiral auxiliary to an acyclic precursor. The steric and electronic properties of the auxiliary would then control the facial selectivity of the intramolecular cyclization step, leading to the formation of the 1,4-oxazepane ring with a specific stereochemistry at the 7-position. Subsequent removal of the auxiliary would furnish the enantioenriched 7-tert-butyl-1,4-oxazepane.

In the absence of an external chiral influence (catalyst or auxiliary), the inherent chirality of the starting material can be used to control the stereochemical outcome of the ring-closing reaction. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules.

A notable example of a substrate-controlled diastereoselective synthesis of polysubstituted chiral 1,4-oxazepanes is through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov In this method, the stereochemistry of the final product is dictated by the conformation of the acyclic precursor, which in turn is influenced by the existing stereocenters in the molecule. This approach has been used to prepare a variety of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

| Substrate | Reagent | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Chiral unsaturated amino alcohols | Halogenating agent (e.g., NBS, I₂) | Stereoselectivity controlled by substrate conformation | Tetra- and pentasubstituted oxazepanes with moderate to excellent diastereoselectivity | nih.gov |

While the synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride has been reported, indicating its existence and potential utility, the specific synthetic methodologies, particularly those focusing on stereoselective installation of the 7-tert-butyl group, are not yet widely published in the scientific literature. The principles outlined in the catalytic and stereoselective methods for related 1,4-oxazepane derivatives provide a strong foundation for the future development of synthetic routes to this specific and potentially valuable compound.

Enantioselective Synthesis via Chiral Synthons (e.g., from Allylic Amines, Amino Alcohols, Carbohydrate-Derived Dialdehydes)

The enantioselective synthesis of substituted 1,4-oxazepanes is crucial for developing chiral molecules and often relies on the use of chiral synthons—starting materials that already possess the desired stereochemistry. These synthons guide the formation of the heterocyclic ring with a high degree of stereocontrol.

From Chiral Amino Alcohols: Chiral amino alcohols are privileged starting materials for the synthesis of various heterocycles, including 1,4-oxazepanes. A common strategy involves the N-alkylation of a chiral amino alcohol with a suitable electrophile containing a leaving group and a latent functional group for cyclization. For instance, a chiral amino alcohol can be reacted with a molecule containing both an epoxide and a leaving group. The initial N-alkylation is followed by an intramolecular ring-opening of the epoxide by the hydroxyl group to form the 1,4-oxazepane ring. The development of radical C-H amination strategies, where an alcohol is transiently converted to an imidate radical, also allows for selective intramolecular hydrogen atom transfer to form chiral oxazolines, which can be precursors to β-amino alcohols nih.gov. These β-amino alcohols are versatile synthons for further elaboration into seven-membered rings.

From Chiral Allylic Amines: Chiral allylic amines serve as valuable precursors for constructing the 1,4-oxazepane skeleton. qub.ac.uk One established method is an intramolecular haloetherification reaction. In this approach, a chiral homoallylic amine is treated with an electrophilic halogen source. The reaction proceeds through a halonium ion intermediate, which is then attacked intramolecularly by the hydroxyl group, leading to a regio- and stereoselective 7-endo cyclization to form the substituted 1,4-oxazepane. figshare.com The stereochemistry of the starting allylic amine directly influences the stereochemical outcome of the final product.

From Carbohydrate-Derived Dialdehydes: Carbohydrates represent a readily available source of complex chiral molecules. They can be chemically modified to produce chiral dialdehydes, which can then be used in the synthesis of 1,4-oxazepanes. A typical strategy involves a double reductive amination reaction. A chiral dialdehyde derived from a carbohydrate is reacted with a primary amine. The resulting di-imine intermediate is then reduced in situ, typically with a hydride reducing agent, to form the saturated 1,4-oxazepane ring. The inherent stereochemistry of the carbohydrate backbone controls the stereocenters in the final product.

| Chiral Synthon | General Synthetic Strategy | Key Features |

| Amino Alcohols | N-alkylation followed by intramolecular cyclization (e.g., epoxide opening) | Utilizes readily available chiral pool materials. nih.govchemrxiv.org |

| Allylic Amines | Intramolecular haloetherification | High regio- and stereoselectivity through 7-endo cyclization. qub.ac.ukfigshare.com |

| Carbohydrate-Derived Dialdehydes | Double reductive amination with a primary amine | Access to complex, highly functionalized oxazepanes with multiple stereocenters. |

Influence of the tert-butyl Group on Diastereoselectivity and Regioselectivity at the 7-Position

The presence of a bulky substituent, such as a tert-butyl group, on a cyclic scaffold can profoundly influence the stereochemical and regiochemical outcomes of a reaction. In the context of 7-tert-butyl-1,4-oxazepane, the tert-butyl group at the C7 position plays a critical role during the ring-forming step and subsequent functionalization.

Diastereoselectivity: The steric bulk of the tert-butyl group is a dominant factor in controlling diastereoselectivity. During the cyclization to form the 1,4-oxazepane ring, the tert-butyl group will preferentially occupy a pseudo-equatorial position in the transition state to minimize steric strain (A-value). This conformational preference directs the formation of new stereocenters relative to the C7 position. For example, in a radical cyclization reaction, a large substituent on the radical carbon can lead to a high degree of "1,2-cis selectivity," where the incoming group adds to the same face as the bulky substituent. nih.gov This principle can be applied to the formation of the 1,4-oxazepane ring, where the tert-butyl group would direct other substituents to adopt a specific spatial arrangement, leading to the preferential formation of one diastereomer over another.

Regioselectivity: The tert-butyl group also exerts significant steric hindrance, which affects the regioselectivity of reactions involving the 1,4-oxazepane ring. It can sterically shield adjacent positions, making them less accessible to reagents. For instance, if a reaction could potentially occur at either the C6 or C7 position, the presence of the bulky tert-butyl group at C7 would likely direct the reaction to the less hindered C6 position. In electrophilic aromatic substitution, the tert-butyl group is known to be an ortho-para director, though it sterically hinders the ortho position, leading to a predominance of the para-substituted product. stackexchange.com A similar steric directing effect would be expected within the non-aromatic 1,4-oxazepane ring system, influencing the site of functionalization.

Synthesis of the Hydrochloride Salt of 7-tert-butyl-1,4-Oxazepane

The conversion of a free amine to its hydrochloride salt is a common practice in pharmaceutical chemistry to improve properties such as solubility, stability, and ease of handling. spectroscopyonline.comnih.gov

Amine Protonation and Salt Formation

The formation of this compound is a straightforward acid-base reaction. The nitrogen atom at the 4-position of the 1,4-oxazepane ring possesses a lone pair of electrons, making it a Lewis base. When treated with hydrochloric acid (HCl), an acid, the nitrogen atom is protonated.

The reaction mechanism involves the donation of the lone pair of electrons from the nitrogen atom to the proton (H⁺) of the hydrochloric acid. This forms a new, stable nitrogen-hydrogen (N-H) covalent bond. The nitrogen atom, having donated its lone pair, acquires a formal positive charge, forming an ammonium cation. The chloride ion (Cl⁻) from the HCl becomes the corresponding counter-ion, resulting in the formation of the ammonium chloride salt, specifically 7-tert-butyl-1,4-oxazepanium chloride. spectroscopyonline.com

| Reactant | Role | Product Component |

| 7-tert-butyl-1,4-oxazepane | Base (Proton Acceptor) | 7-tert-butyl-1,4-oxazepanium cation |

| Hydrochloric Acid (HCl) | Acid (Proton Donor) | Chloride anion (Cl⁻) |

Strategies for Isolation and Characterization of the Hydrochloride

Isolation: The isolation of the newly formed hydrochloride salt depends on its solubility in the reaction solvent. A common and effective method is precipitation or crystallization. youtube.com This is often achieved by dissolving the free base form of 7-tert-butyl-1,4-oxazepane in a suitable organic solvent, such as ethanol, methanol, or isopropanol. A solution of hydrochloric acid (often as a solution in a solvent like diethyl ether or isopropanol, or as aqueous concentrated HCl) is then added, typically dropwise with stirring. sciencemadness.org If the resulting hydrochloride salt is insoluble in the chosen solvent system, it will precipitate out and can be collected by filtration.

Alternatively, an anti-solvent can be added. For example, if the salt is soluble in ethanol, the addition of a less polar solvent like diethyl ether or acetone will decrease its solubility, inducing crystallization or precipitation. sciencemadness.org The resulting solid is then filtered, washed with a small amount of the anti-solvent to remove impurities, and dried under vacuum. youtube.com

Characterization: Once isolated, the identity and purity of the this compound salt must be confirmed using various analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | Confirms the chemical structure and successful protonation. | A downfield shift of the protons on the carbons adjacent to the nitrogen atom (α-protons) due to the positive charge. The appearance of a broad peak corresponding to the new N⁺-H proton. |

| ¹³C NMR Spectroscopy | Confirms the carbon framework. | Shifts in the signals of the carbons adjacent to the protonated nitrogen. |

| FTIR Spectroscopy | Identifies key functional groups. | Appearance of a broad absorption band typically in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretching vibration of the ammonium salt. |

| Melting Point Analysis | Assesses purity. | A sharp and distinct melting point indicates a pure crystalline solid. Salts typically have significantly higher melting points than their corresponding free bases. |

| Elemental Analysis (CHN) | Determines the elemental composition. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula of the hydrochloride salt (C₉H₂₀ClNO). |

Mechanistic Investigations of 1,4 Oxazepane Ring Formation and Transformation

Elucidation of Reaction Pathways

The formation of the 1,4-oxazepane (B1358080) ring can proceed through various synthetic strategies, each characterized by distinct reaction pathways and intermediates. Mechanistic studies, often combining computational and experimental approaches, have been instrumental in elucidating these complex transformations.

The nature of the starting materials and reagents dictates the key intermediates that govern the course of the cyclization reaction.

Bromonium Ion: In haloetherification reactions, a common strategy for forming oxazepane rings, the reaction proceeds through a chiral bromonium intermediate. acs.orgnih.gov This intermediate's formation and subsequent intramolecular attack by a hydroxyl group are pivotal in a regio- and stereoselective 7-endo cyclization process. acs.orgnih.govacs.org Mechanistic studies have confirmed the critical role of the asymmetry of this bromonium intermediate in controlling the regioselectivity of the haloetherification. acs.orgnih.gov

Alkynylketimine Intermediate: The reaction of 2-aminophenols with alkynones to yield benzo[b] acs.orgnih.govoxazepine derivatives is proposed to proceed via an alkynylketimine intermediate. Mechanistic experiments suggest that the hydroxyl proton of the aminophenol is crucial for the formation of this intermediate, which then undergoes a 7-endo-dig cyclization to form the seven-membered ring. nih.gov

Dipolar Intermediates: Azaoxyallyl cations, a type of dipolar intermediate, have been utilized in [3+4] annulation reactions with 1,4-amphoteric reagents to construct 1,4-oxazepane-3-ones. thieme-connect.com This approach represents a distinct pathway where the seven-membered ring is assembled from two smaller fragments through a cycloaddition process.

Allenes: While less common for simple oxazepanes, allenes have been implicated as intermediates in related heterocycle syntheses. For instance, enantioselective rhodium-catalyzed hydro-functionalizations of allenes have been reported for the synthesis of enantioenriched α-vinyl 1,4-benzo-oxazepines, albeit with modest enantioselectivity. acs.org

Computational chemistry has become a powerful tool for analyzing the transition states involved in oxazepane ring closures, providing insights into reaction feasibility, product distribution, and stereochemical outcomes.

Studies utilizing semiempirical (AM1) and ab initio molecular orbital methods have successfully calculated the energies of molecules and transition states along the reaction pathway for 1,4-oxazepine formation. nih.govresearchgate.net These calculations have been shown to accurately predict the experimentally observed products. nih.govresearchgate.net In some cases, the calculated energy profiles for different transition states have even led to the discovery and verification of new, previously unexpected oxazepine products. nih.gov

Interestingly, for the haloetherification route, computational studies have suggested that the key bromonium intermediate is formed with no transition state. acs.orgnih.gov This implies that the stereoselectivity of the reaction is not determined at this stage but is instead controlled primarily by the ground-state conformation of the substrate before it encounters the bromine source. acs.orgnih.gov

Solvent and Catalyst Effects on Reaction Mechanisms

The choice of solvent and catalyst can profoundly influence the reaction mechanism, affecting reaction rates, yields, and, most importantly, stereoselectivity.

In the enantioselective synthesis of chiral 1,4-benzoxazepines via desymmetrization of 3-substituted oxetanes, a SPINOL-derived chiral phosphoric acid was identified as the optimal catalyst. acs.orgnih.gov This catalyst enables the formation of the product with high enantioselectivity. The investigation of solvents revealed that aromatic solvents were generally effective, with p-xylene providing the highest yield while maintaining high enantiomeric purity. acs.orgnih.gov In contrast, ethereal and dipolar aprotic solvents like acetonitrile did not improve the outcome. nih.gov

The development of tandem reactions, such as the C-N coupling/C-H carbonylation for synthesizing benzo-1,4-oxazepine derivatives, relies on specific catalytic systems. A copper(I) iodide (CuI) catalyst paired with a specific ligand derived from 2-(2-dimethylamino-vinyl)-1H-inden-1-ol was found to be ideal for this transformation, proceeding through a proposed Cu(I)/Cu(III) mechanism. nih.gov

The table below summarizes the observed effects of different catalysts and solvents on the formation of 1,4-oxazepane and its benzo-derivatives.

| Reaction Type | Catalyst | Solvent | Key Mechanistic Effect | Reference |

|---|---|---|---|---|

| Enantioselective Desymmetrization of Oxetanes | (R)-CPA-8 (Chiral Phosphoric Acid) | p-Xylene | High enantioselectivity (92% ee) and good yield (85%). The catalyst creates a chiral environment that directs the ring-opening and subsequent cyclization. | acs.orgnih.gov |

| Enantioselective Desymmetrization of Oxetanes | (R)-CPA-8 (Chiral Phosphoric Acid) | Toluene | Slightly lower yield compared to p-xylene, but maintains high enantioselectivity. | acs.org |

| Tandem C-N Coupling/C-H Carbonylation | CuI / Ligand L1 | DMSO | Facilitates a Cu(I)/Cu(III) catalytic cycle for the efficient one-pot synthesis of benzo-1,4-oxazepin-5-ones. | nih.gov |

| Haloetherification | N-Bromosuccinimide (NBS) (Reagent) | Not specified | Promotes formation of a bromonium ion intermediate, leading to a stereoselective 7-endo cyclization. | acs.orgnih.gov |

Computational and Theoretical Analysis of 1,4 Oxazepane Systems, with Specific Reference to 7 Tert Butyl 1,4 Oxazepane

Conformational Analysis of 1,4-Oxazepanes

The conformational analysis of 1,4-oxazepanes is crucial for understanding their structure-activity relationships. The inherent flexibility of the seven-membered ring results in a multitude of possible conformations with varying energies.

Seven-membered rings, such as the 1,4-oxazepane (B1358080) core, exhibit a more complex conformational landscape compared to their smaller five- and six-membered counterparts. libretexts.org For an N-membered ring, there are N-3 large-amplitude vibrations that lead to non-planar puckered conformations. smu.edu The conformational space of seven-membered rings is often described in terms of pseudorotational cycles, primarily involving chair and twist-boat forms. researchgate.net These rings can exist in several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. The energy barriers between these conformations are often low, leading to a dynamic equilibrium of multiple forms at room temperature. For instance, studies on ε-caprolactone, a seven-membered ring, have identified both chair and twist-boat conformers. smu.edu The most stable conformation is typically a chair form, which minimizes bond eclipsing and angle strain. smu.edu

The conformational landscape can be visualized as a multi-dimensional potential energy surface with various minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers). The identification of the global minimum energy conformation, as well as other low-energy local minima, is a key objective of conformational analysis.

The presence of a bulky tert-butyl group at the 7-position of the 1,4-oxazepane ring is expected to have a profound impact on its conformational preferences and flexibility. In cyclic systems, large substituents generally prefer to occupy positions that minimize steric interactions with other atoms in the ring. libretexts.org For instance, in cyclohexane rings, a tert-butyl group strongly favors the equatorial position to avoid 1,3-diaxial interactions that would occur in the axial position. libretexts.orglibretexts.org The energy difference between the equatorial and axial conformations of tert-butylcyclohexane is significant, effectively "locking" the ring into a conformation where the tert-butyl group is equatorial. libretexts.org

To explore the complex conformational landscape of molecules like 7-tert-butyl-1,4-oxazepane (B13219488) hydrochloride, various computational methods for conformational searching are employed. These methods aim to identify the low-energy conformations of a molecule by systematically or stochastically exploring its potential energy surface. acs.orgwustl.edu

Monte Carlo (MC) methods involve random changes to the molecular geometry (e.g., rotating bonds) followed by energy minimization. uci.edu The new conformation is then accepted or rejected based on a probability criterion, which allows the system to overcome energy barriers and explore a wider range of conformational space. uci.edu One of the challenges with MC methods is that one can never be entirely certain that all low-energy conformers have been located. uci.edu

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a molecule, simulating its dynamic behavior over time. springernature.com By heating the system to a high temperature and then gradually cooling it (a process known as simulated annealing), the molecule can overcome energy barriers and settle into low-energy conformations. MD simulations provide not only information about stable conformers but also insights into the dynamic transitions between them. springernature.com

Other methods for conformational searching include systematic searches, which explore all possible conformations by systematically rotating around single bonds, and low-mode search (LMOD) procedures, which are based on eigenvector following. wustl.edu The choice of method depends on the size and complexity of the molecule being studied.

| Computational Method | Description | Key Features |

| Monte Carlo (MC) | Employs random sampling of the conformational space. | Can overcome energy barriers; requires a large number of steps for thorough searching. uci.edu |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time based on classical mechanics. | Provides information on both static conformations and dynamic processes; can be computationally intensive. springernature.com |

| Systematic Search | Systematically varies torsional angles to generate all possible conformations. | Exhaustive for small molecules; becomes computationally prohibitive for larger, more flexible molecules. |

| Low-Mode Search (LMOD) | Based on eigenvector following to explore the potential energy hypersurface. | Efficient for cyclic and acyclic molecules; does not require special treatment of rings. wustl.edu |

Quantum Chemical Calculations for Structural and Energetic Insights

Quantum chemical calculations provide a more accurate description of the electronic structure and energetics of molecules compared to classical molecular mechanics methods. These methods are invaluable for studying reaction pathways, transition states, and various molecular properties.

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a good balance between accuracy and computational cost.

DFT is particularly useful for investigating reaction mechanisms, including identifying transition states and calculating activation energies. researchgate.netmdpi.com For a system like 1,4-oxazepane, DFT could be used to explore the pathways of its formation or subsequent reactions. nih.govnih.gov By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, passing through a transition state. mdpi.compku.edu.cn The geometry of the transition state provides crucial information about the mechanism of the reaction. For example, DFT calculations have been used to assess proposed reaction pathways in the synthesis of related heterocyclic compounds. researchgate.net

Ab initio (from first principles) molecular orbital methods are based on solving the Schrödinger equation without the use of experimental parameters. dtic.millibretexts.org These methods are highly accurate but also computationally demanding, making them more suitable for smaller molecules. dtic.millibretexts.org They can provide very precise information about molecular geometries, energies, and other properties.

Semiempirical molecular orbital (MO) methods , on the other hand, use approximations and parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iqcore.ac.uk This makes them much faster than ab initio methods and allows for the study of larger molecules. researchgate.net While less accurate than ab initio methods, semiempirical methods can still provide valuable qualitative and sometimes quantitative insights into the electronic structure and properties of molecules. uomustansiriyah.edu.iqcore.ac.uk Common semiempirical methods include AM1, PM3, and MNDO. These methods are particularly useful for initial explorations of molecular systems before employing more computationally expensive techniques. uomustansiriyah.edu.iq

| Method Type | Basis of Calculation | Advantages | Limitations |

| Ab Initio | Solves the Schrödinger equation from first principles. | High accuracy; no reliance on experimental parameters. dtic.millibretexts.org | Computationally expensive; limited to smaller systems. dtic.millibretexts.org |

| Semiempirical | Uses approximations and experimental parameters. | Computationally fast; suitable for larger molecules. researchgate.net | Lower accuracy; dependent on the quality of parameterization. core.ac.uk |

| Density Functional Theory (DFT) | Based on the electron density of the system. | Good balance of accuracy and computational cost; widely applicable. | The accuracy depends on the chosen functional. |

Prediction of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling plays a crucial role in predicting the regioselectivity and stereoselectivity of chemical reactions, offering a pathway to design more efficient and selective syntheses. For derivatives of 1,4-oxazepane, these predictions are vital for controlling the outcome of synthetic routes.

The synthesis of polysubstituted chiral 1,4-oxazepanes often relies on reactions where controlling the precise spatial arrangement of atoms is key. nih.govacs.org Computational studies, often employing Density Functional Theory (DFT), can model the transition states of these reactions to predict which isomers are more likely to form.

One of the key reactions in the synthesis of the 1,4-oxazepane ring is cyclization. nih.gov The regioselectivity of this cyclization—determining which atoms bond to form the ring—can be influenced by various factors, including the nature of the substituents. In the case of 7-tert-butyl-1,4-oxazepane, the bulky tert-butyl group can exert significant steric hindrance, directing the cyclization process to favor a specific regio- and stereoisomer.

Mechanistic studies combining computational analysis with experimental results have shed light on the role of intermediates in determining the final product's stereochemistry. nih.gov For instance, in haloetherification reactions to form oxazepanes, the formation of a chiral bromonium intermediate has been computationally shown to be key in controlling regioselectivity. nih.govacs.org The calculations can also reveal that in some cases, the formation of such intermediates proceeds without a transition state, meaning the stereoselectivity is primarily governed by the conformational preferences of the starting material. nih.gov

Computational models can predict the most stable conformations of substrates and transition states, providing a quantitative basis for understanding why a particular stereoisomer is the major product. This predictive capability is a significant advantage in the design of synthetic routes for complex molecules like 7-tert-butyl-1,4-oxazepane.

Theoretical Descriptors for 1,4-Oxazepane Derivatives

Theoretical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physicochemical properties. These descriptors are fundamental to the development of predictive models, such as QSAR models.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For 1,4-oxazepane derivatives, 3D-QSAR models have been successfully developed to understand the relationship between their chemical structures and their affinity for biological targets, such as the dopamine (B1211576) D(4) receptor. nih.govacs.org

The development of a 3D-QSAR model involves several key steps:

Selection of a set of compounds: A series of 1,4-oxazepane derivatives with known biological activities is chosen.

Molecular modeling and alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of molecular fields: Steric and electrostatic fields around the molecules are calculated using probes.

Statistical analysis: Partial least squares (PLS) analysis is used to derive a correlation between the variations in the molecular fields and the biological activities.

Inspection of the resulting QSAR models, often visualized as contour maps, allows researchers to identify regions around the 1,4-oxazepane scaffold where certain properties are favorable or unfavorable for biological activity. For example, a 3D-QSAR study on 1,4-oxazepane derivatives as dopamine D(4) receptor ligands revealed that the size of the oxazepane ring and the nature of the substituents at the 2 and 4 positions are important for affinity. nih.govacs.org

The predictive power of these QSAR models is crucial for the rational design of new, more potent, and selective 1,4-oxazepane derivatives. acs.org By understanding the structural requirements for a desired biological activity, chemists can prioritize the synthesis of compounds with a higher probability of success.

Below is an interactive table summarizing key aspects of computational and theoretical analysis of 1,4-oxazepane systems.

| Analysis Type | Methodology | Application to 1,4-Oxazepanes | Key Findings |

| Prediction of Selectivity | Density Functional Theory (DFT) | Modeling transition states in cyclization reactions. | The stereoselectivity is often controlled by the conformation of the substrate. The bulky tert-butyl group can direct the regioselectivity of reactions. |

| QSAR Model Development | 3D-QSAR (e.g., GRID/GOLPE) | Relating structural features to dopamine D(4) receptor affinity. | The size of the 1,4-oxazepane ring and substituents at specific positions are critical for biological activity. |

Derivatization and Functionalization Strategies for 1,4 Oxazepane Scaffolds, Including the 7 Tert Butyl Derivative

Introduction of Diverse Functionalities onto the 1,4-Oxazepane (B1358080) Core

Decorating the 1,4-oxazepane scaffold with a variety of functional groups is essential for modulating its physicochemical properties and biological activity. nih.gov Methodologies have been developed to introduce substituents at both the nitrogen and carbon atoms of the heterocyclic ring.

The 1,4-oxazepane ring contains a secondary amine and multiple carbon atoms that serve as points for chemical modification.

Nitrogen Atom Modification: The nitrogen atom at the 4-position is the most common site for derivatization due to its inherent nucleophilicity. Standard transformations include:

N-Alkylation: Introduction of alkyl groups to explore steric and electronic effects.

N-Acylation: Formation of amides, which can alter solubility and hydrogen bonding capabilities.

N-Arylation: Attachment of aromatic rings, often employed in the synthesis of pharmacologically active molecules.

Sulfonylation: Preparation of sulfonamides, a well-established functional group in drug design.

Protecting groups, such as tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz), are frequently used on the nitrogen atom to direct reactions to other parts of the molecule and are later removed to allow for further N-functionalization. acs.orgacs.org For instance, the Boc group in tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate serves to protect the nitrogen during other synthetic steps. chemsrc.comchemscene.com

Carbon Atom Modification: Direct functionalization of the carbon atoms of the saturated oxazepane ring is more challenging and typically relies on starting with pre-functionalized materials or multi-step synthetic sequences. nih.gov However, advanced skeletal editing strategies are emerging that allow for the transmutation of atoms within a ring. These methods can convert polycyclic arenols into N-heteroarenes, including benzazepine structures, through processes involving nitrogen atom insertion via dearomatizative azidation and aryl migration. nih.govnih.govrsc.org Such carbon-to-nitrogen replacement strategies offer novel pathways to modify the core scaffold of related heterocyclic systems. chemistryviews.org

Achieving regioselectivity—the ability to functionalize a specific position on the ring—is critical for synthesizing well-defined analogs.

The nitrogen atom is the most reactive nucleophilic site, making N-functionalization inherently regioselective. Regioselectivity in carbon atom functionalization is often achieved by starting with substrates that have activating or directing groups. For example, a carbonyl group at a specific position allows for alpha-functionalization or nucleophilic addition.

An expedient method for the regio- and stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes involves a 7-endo cyclization through haloetherification. nih.gov This process has been shown to produce tetra- and pentasubstituted oxazepanes with good yields and selectivities. nih.gov The regioselectivity of such cyclizations can be influenced by the substitution pattern of the starting materials. nih.govrsc.org In the case of a 7-tert-butyl substituted oxazepane, the bulky tert-butyl group would exert significant steric hindrance, directing incoming reagents to attack more accessible positions on the ring, thereby influencing the regioselectivity of further functionalization.

Scaffold Diversification through Post-Cyclization Reactions

Once the 1,4-oxazepane ring is formed, its structure can be further diversified through reactions that transform existing functionalities or build additional ring systems onto the core.

The presence of functional groups on the oxazepane scaffold allows for a wide range of subsequent chemical modifications. N-propargylamines, for instance, are versatile building blocks that can be used to synthesize 1,4-oxazepane cores, which can then be further elaborated. researchgate.net

Key transformations include:

Amide/Lactone Reduction: Carbonyl groups within the ring, such as in 1,4-oxazepan-2-ones or -5-ones, can be reduced to the corresponding methylene group, altering the ring's conformation and removing a hydrogen bond acceptor.

Carboxylic Acid Derivatization: A carboxylic acid moiety, as seen in 1,4-oxazepane-5-carboxylic acids, can be converted into esters, amides, or reduced to an alcohol, providing a handle for further diversification. nih.gov

Olefin Functionalization: If an olefin is present in a substituent, it can undergo various reactions such as hydrogenation, epoxidation, or dihydroxylation to introduce new stereocenters and functional groups.

The following table summarizes common post-cyclization transformations:

| Initial Functional Group | Reagent/Condition | Resulting Functional Group | Significance |

|---|---|---|---|

| Amide (-CONH-) | LiAlH₄ or BH₃ | Amine (-CH₂NH-) | Alters ring flexibility, removes polar group |

| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) | Introduces diverse substituents |

| Carboxylic Acid (-COOH) | BH₃∙THF | Alcohol (-CH₂OH) | Provides a site for ether or ester formation |

| Olefin (-C=C-) | H₂, Pd/C | Alkane (-C-C-) | Increases sp³ character |

Creating more complex, three-dimensional structures can be achieved by synthesizing fused or spirocyclic systems containing the 1,4-oxazepane ring. These scaffolds are of great interest in drug discovery as they can lead to compounds with novel pharmacological profiles. acs.org

Fused Analogs: Fused systems are created by building an additional ring that shares two atoms with the oxazepane core. This is often accomplished through intramolecular cyclization reactions. For example, novel tricyclic systems incorporating oxazepine-fused quinazolines have been synthesized and evaluated for biological activity. nih.gov Tandem amination/cyclization reactions of functionalized allenynes can also provide access to functionalized seven-membered azacycles. nih.gov

Spirocyclic Analogs: Spirocycles feature two rings connected by a single common atom. Methodologies have been developed for the synthesis of spiroacetals containing both morpholine and 1,4-oxazepane rings. acs.orgchemrxiv.org These approaches often involve the construction of one heterocyclic ring followed by a sequence of reactions to form the second ring, creating the spirocyclic junction. The synthesis of spirocyclic oxazole derivatives from cycloalkanones represents another strategy for generating such complex scaffolds. researchgate.net

The table below outlines strategies for creating these complex analogs:

| Scaffold Type | General Synthetic Strategy | Example Reaction |

|---|---|---|

| Fused Oxazepane | Intramolecular cyclization of a functionalized oxazepane. | Palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines. mdpi.com |

| Spirocyclic Oxazepane | Stepwise construction of two rings around a central atom. | Base-mediated dehydrochlorination of a 2-chloromethyl-substituted morpholine followed by cyclization to form a spiro-oxazepane. acs.orgchemrxiv.org |

Preparation of Functionalized Building Blocks for Chemical Synthesis

The efficient construction of compound libraries for high-throughput screening relies on the availability of versatile and functionalized building blocks. chemrxiv.org Simple 1,4-oxazepane derivatives containing key functional groups serve as valuable starting materials for diversity-oriented synthesis. nih.gov

Examples of useful 1,4-oxazepane building blocks include:

Protected Amino-Oxazepanes: Oxazepanes with a protected amine (e.g., Boc-protected) allow for selective reaction at other sites.

Oxazepane Carboxylic Acids: These provide a handle for amide coupling, a robust reaction for library synthesis. nih.gov

Halo-Oxazepanes: Halogenated derivatives can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.

The development of scalable routes to these building blocks, such as the synthesis of spiroacetal scaffolds containing oxazepane rings, is crucial for their application in generating large and diverse compound libraries for drug discovery. acs.orgchemrxiv.org

Future Research Directions in 7 Tert Butyl 1,4 Oxazepane Hydrochloride Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

Development of Metal-Free and Solvent-Free Methodologies

A significant push in modern organic synthesis is the move away from transition-metal catalysts, which can be toxic and difficult to remove from the final product. Research is now exploring metal-free approaches for the synthesis of 1,4-oxazepanes and related benzoxazepines. nih.govrsc.org For instance, a sequential asymmetric conjugate addition/cyclization of α-bromohydroxamates with para-quinone methide derivatives has been developed, offering a metal-free route to enantioenriched 1,4-benzoxazepines. nih.govrsc.org These reactions often proceed under mild conditions and can provide high yields. rsc.org

In addition to eliminating metal catalysts, minimizing or replacing traditional organic solvents is a key goal of sustainable chemistry. Solvent-free reactions or the use of greener solvents like water can significantly reduce the environmental impact of a synthetic process. acs.orgrsc.org The development of such methodologies for the synthesis of 7-tert-butyl-1,4-oxazepane (B13219488) hydrochloride would represent a substantial advancement in its production.

Application of Flow Chemistry and Scalable Syntheses

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. researchgate.netrsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields, cleaner reactions, and easier scale-up. researchgate.netresearchgate.net The application of flow chemistry to the synthesis of heterocyclic compounds, including oxazepanes, is an active area of research. researchgate.netrsc.orgresearchgate.net Implementing a continuous flow process for the synthesis of 7-tert-butyl-1,4-oxazepane hydrochloride could lead to a more efficient and scalable manufacturing process, which is particularly important for the production of pharmaceutical intermediates. researchgate.net

Furthermore, the development of scalable synthetic routes that are high-yielding and can be performed on a large scale is crucial for the practical application of 1,4-oxazepane (B1358080) derivatives. chinesechemsoc.org Research into robust and scalable methods for constructing the oxazepane ring is ongoing, with the aim of providing reliable access to these valuable compounds for further studies and applications. chinesechemsoc.orgnih.gov

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the ability to control the three-dimensional arrangement of atoms during the synthesis of this compound is of paramount importance. Future research will focus on developing more sophisticated methods for achieving high levels of diastereoselectivity and enantioselectivity.

Predictive Models for Diastereoselectivity and Enantioselectivity

The development of predictive models for stereoselectivity is a rapidly advancing field, leveraging both computational chemistry and machine learning. researchgate.netnih.govnih.gov For the synthesis of polysubstituted chiral 1,4-oxazepanes, a combination of computational and experimental studies has been used to understand the factors controlling regioselectivity and stereoselectivity in haloetherification reactions. rsc.orgnih.gov Computational models suggested that the stereoselectivity is primarily controlled by the conformation of the substrate. rsc.orgnih.gov

Machine learning algorithms are also being employed to predict the enantioselectivity of asymmetric reactions with increasing accuracy. researchgate.netnih.govnih.govrsc.org By training models on existing reaction data, it is possible to predict the outcome of new reactions, thereby accelerating the discovery of optimal catalysts and reaction conditions. nih.govnih.gov Applying these predictive modeling techniques to the synthesis of this compound could significantly streamline the development of highly stereoselective synthetic routes.

| Modeling Approach | Application in Stereoselective Synthesis | Potential Impact on this compound Synthesis |

| Computational Chemistry (e.g., DFT) | Elucidation of reaction mechanisms and transition state structures to understand the origins of stereoselectivity. researchgate.netchinesechemsoc.orgnih.gov | Rational design of substrates and catalysts to favor the formation of the desired stereoisomer. |

| Machine Learning | Prediction of enantiomeric excess (% ee) and diastereomeric ratio (dr) based on catalyst, substrate, and solvent features. researchgate.netnih.govnih.govrsc.org | Rapid screening of a wide range of reaction parameters to identify conditions for optimal stereoselectivity. |

Development of New Chiral Catalysts for Oxazepane Ring Formation

Chiral catalysts are essential for the asymmetric synthesis of enantiomerically pure compounds. The development of novel and more efficient chiral catalysts for the formation of the oxazepane ring is a key area of future research. rsc.orgacs.orgmdpi.com This includes the design of new catalyst scaffolds and the modification of existing catalysts to improve their activity and selectivity. rsc.orgacs.orgmdpi.comrsc.org

For example, chiral Brønsted acids have been used to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantiocontrol. nih.govchemrxiv.org The development of new chiral catalysts, including those based on novel structural motifs, will continue to be a major focus in the asymmetric synthesis of 1,4-oxazepanes. rsc.orgacs.orgmdpi.com

Integrated Computational and Experimental Approaches

The synergy between computational and experimental chemistry is becoming increasingly crucial for the efficient development of new synthetic methods. nih.govnih.govrsc.orgmdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction mechanisms, catalyst behavior, and the origins of stereoselectivity. researchgate.net This information can then be used to guide experimental work, leading to a more rational and efficient approach to reaction optimization.

In the context of this compound synthesis, integrated computational and experimental studies can be used to:

Elucidate reaction mechanisms: Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. DFT studies can be used to map out the energy landscape of a reaction, identifying key intermediates and transition states. researchgate.netchinesechemsoc.org

Design new catalysts: In silico catalyst design allows for the virtual screening of numerous potential catalyst structures before committing to their synthesis and testing in the lab.

Predict stereochemical outcomes: As mentioned previously, computational models can predict the stereoselectivity of a reaction, guiding the choice of chiral catalysts and reaction conditions to achieve the desired stereoisomer. rsc.orgnih.gov

The combination of these approaches will undoubtedly accelerate the discovery and development of improved synthetic routes to this compound and other valuable heterocyclic compounds. nih.govrsc.orgmdpi.com

High-Throughput Virtual Screening for Reaction Discovery

High-throughput virtual screening (HTVS), a cornerstone of modern drug discovery for identifying molecules that bind to biological targets, is being conceptually adapted for reaction discovery. nih.govnih.gov This approach moves beyond screening for biological activity to predicting the outcomes of chemical reactions, thereby accelerating the discovery of novel synthetic pathways for compounds like this compound.

The future application of HTVS in this context involves the creation of vast virtual libraries not of final compounds, but of potential reactants, catalysts, and reaction conditions. chemrxiv.org For the 1,4-oxazepane scaffold, this could involve screening libraries of building blocks, such as N-propargylamines, against various catalytic systems to identify conditions that favor efficient cyclization. rsc.org By simulating reaction energies and transition states on a massive scale, researchers can prioritize experimental conditions that are most likely to yield new, efficient, and stereoselective syntheses of substituted 1,4-oxazepanes. This computational pre-screening reduces the time and resources spent on empirical trial-and-error experimentation, opening the door to unexplored chemical space. chemrxiv.orgenamine.net

Table 1: Conceptual HTVS Workflow for 1,4-Oxazepane Synthesis

| Step | Description | Objective | Relevant Technologies |

|---|---|---|---|

| 1. Library Enumeration | Generation of virtual libraries of starting materials (e.g., substituted amino alcohols, propargylamines) and catalysts (e.g., transition metals, organocatalysts). | Create a comprehensive virtual chemical space of potential reactants for 1,4-oxazepane formation. | Combinatorial library generation software. |

| 2. Reaction Simulation | Docking and quantum mechanics (QM) calculations to model reaction intermediates and transition states for plausible reaction pathways. | Predict reaction feasibility, activation energies, and potential side products for thousands of virtual reactions. | Automated docking software, DFT, semi-empirical methods. |

| 3. Outcome Prioritization | Ranking of virtual reactions based on calculated parameters such as predicted yield, stereoselectivity, and atom economy. | Identify the most promising reaction conditions for experimental validation. | Machine learning algorithms, scoring functions. |

| 4. Experimental Validation | Synthesis and analysis of 1,4-oxazepane derivatives based on the top-ranked computational hits. | Confirm the predictive power of the HTVS workflow and discover novel synthetic routes. | Automated synthesis platforms, high-throughput experimentation (HTE). |

Refined Conformational Sampling Algorithms for Complex Ring Systems

The seven-membered 1,4-oxazepane ring is inherently flexible, capable of adopting multiple low-energy conformations such as twist-boat and chair forms. nih.gov The specific conformation adopted is critical as it dictates the compound's reactivity and its ability to interact with biological targets. Accurately predicting the conformational landscape of substituted 1,4-oxazepanes, including the tert-butyl derivative, requires sophisticated computational algorithms that can efficiently sample all relevant geometries.

Future research will focus on developing and applying more refined conformational sampling algorithms. While methods like low-mode molecular dynamics have been used, there is a need for algorithms that can better handle the complexity of seven-membered rings. mdpi.com Techniques combining machine learning potentials with advanced molecular dynamics or enhanced sampling methods (e.g., metadynamics, replica-exchange) can provide a more accurate picture of the conformational equilibria. These studies, often validated by NMR spectroscopy and X-ray crystallography, are crucial for understanding structure-activity relationships and for the rational design of new derivatives with specific three-dimensional arrangements. nih.govnih.gov

Table 2: Comparison of Conformational Analysis Methods for Heterocyclic Rings

| Algorithm/Method | Principle | Advantage for 1,4-Oxazepane Systems | Limitation |

|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical force fields (e.g., MMFF94x) for rapid energy minimization and dynamics. mdpi.com | Computationally inexpensive; suitable for initial high-throughput conformational searches. | Accuracy is dependent on the quality of the force field parameters. |

| Semi-Empirical MO (e.g., AM1) | Approximates quantum mechanical calculations with empirical parameters. nih.gov | Faster than ab initio methods while retaining some quantum effects; useful for studying reaction paths. nih.gov | Less accurate for systems with complex electronic effects. |

| Density Functional Theory (DFT) | A quantum mechanical method that models electron density to calculate energies and properties. mdpi.com | Provides high accuracy for geometry optimization and energy calculations of key conformers. mdpi.com | Computationally expensive; not suitable for extensive sampling of large molecules. |

| Low-Mode Molecular Dynamics | A molecular dynamics approach that focuses on low-frequency motions to accelerate conformational sampling. mdpi.com | Efficiently explores conformational space compared to standard molecular dynamics. mdpi.com | May miss some high-energy transition pathways. |

Design of Highly Functionalized 1,4-Oxazepane Architectures

Moving beyond simple substitutions, future work will concentrate on creating 1,4-oxazepane architectures with dense and diverse functionalization. These complex structures are essential for creating sophisticated molecular probes, advanced materials, and drug candidates with high specificity.

Synthesis of Densely Functionalized Systems

The development of synthetic methods to install multiple functional groups onto the 1,4-oxazepane ring with high regio- and stereocontrol is a significant challenge. researchgate.net Efficient access to such densely functionalized systems is critical for exploring their chemical and biological properties. mdpi.com Recent advances in synthetic organic chemistry offer powerful tools to meet this challenge. For example, late-stage oxidation of tetrahydroazepine precursors has been shown to be a viable strategy for producing functionalized oxo-azepines, a related class of seven-membered heterocycles. mdpi.com

Furthermore, modern techniques like electrochemical amino-oxygenation of alkenes present a promising route to saturated N/O-heterocycles. researchgate.net This method avoids harsh oxidants and allows for the regioselective formation of the heterocyclic ring. researchgate.net Applying such innovative strategies to the 1,4-oxazepane system could enable the synthesis of previously inaccessible, highly substituted derivatives. Another approach involves using polymer-supported synthesis, which allows for the construction of chiral 1,4-oxazepane-5-carboxylic acids, providing a handle for further diversification. nih.govrsc.org

Development of 1,4-Oxazepane Scaffolds for Diverse Research Applications

The 1,4-oxazepane ring serves as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. acs.orgnih.gov Its three-dimensional structure and ability to be substituted at multiple positions make it an ideal starting point for building libraries of compounds for drug discovery and other research applications.

Future efforts will focus on expanding the utility of the 1,4-oxazepane scaffold beyond its known use as a template for dopamine (B1211576) D4 receptor ligands. acs.orgnih.gov By creating diverse libraries of functionalized 1,4-oxazepanes, researchers can screen for activity against a wide range of targets, including enzymes, ion channels, and other receptors. The development of multicomponent reactions or efficient solid-phase syntheses could accelerate the generation of these libraries. nih.gov The ultimate goal is to establish the 1,4-oxazepane scaffold as a versatile and indispensable tool in the broader fields of chemical biology and materials science, where its unique structural properties can be exploited for novel applications. researchgate.net

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 7-tert-butyl-1,4-oxazepane hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of precursors such as tert-butylamine derivatives with epoxides or halohydrins under basic conditions. For example: